molecular formula C12H9F3N2O2 B8589257 (2S)-N-[3-(Trifluoromethyl)-4-cyanophenyl]-2-methyloxirane-2alpha-carboxamide

(2S)-N-[3-(Trifluoromethyl)-4-cyanophenyl]-2-methyloxirane-2alpha-carboxamide

Cat. No. B8589257
M. Wt: 270.21 g/mol
InChI Key: UQUQTWDUTIAAAY-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07186854B2

Procedure details

10 ml of 30% aqueous hydrogen peroxide is heated to 35–40° C. 20 ml of acetic anhydride is added dropwise under cooling, so that the temperature does not exceed 40–50° C. 0.02 g of wolframic acid is added and the reaction mixture is stirred for 0.5 hours at 50–55° C. 3 grams of the amide (7) is added to the mixture portionwise and the reaction mixture is stirred for 6 hours at 50–55° C. The suspension is then cooled to 20–25° C. and poured, under stirring, into 100 ml of cold (0–5° C.) water. The suspension is stirred for 30 minutes and the solid is filtered off, washed by water and dried at 40–50° C. Yield: 2.44 g (76.5%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
wolframic acid
Quantity
0.02 g
Type
reactant
Reaction Step Three
Name
Quantity
3 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
OO.[C:3]([O:6][C:7](=O)[CH3:8])(=O)C.[C:10]([C:12]1[CH:17]=[CH:16][C:15]([NH:18][C:19](=[O:23])C(C)=C)=[CH:14][C:13]=1[C:24]([F:27])([F:26])[F:25])#[N:11]>O>[C:10]([C:12]1[CH:17]=[CH:16][C:15]([NH:18][C:19]([C:7]2([CH3:8])[CH2:3][O:6]2)=[O:23])=[CH:14][C:13]=1[C:24]([F:25])([F:26])[F:27])#[N:11]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
OO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
wolframic acid
Quantity
0.02 g
Type
reactant
Smiles
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)NC(C(=C)C)=O)C(F)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 0.5 hours at 50–55° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling, so that the temperature
CUSTOM
Type
CUSTOM
Details
does not exceed 40–50° C
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 6 hours at 50–55° C
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is then cooled to 20–25° C.
ADDITION
Type
ADDITION
Details
poured
STIRRING
Type
STIRRING
Details
The suspension is stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solid is filtered off
WASH
Type
WASH
Details
washed by water
CUSTOM
Type
CUSTOM
Details
dried at 40–50° C

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C(#N)C1=C(C=C(C=C1)NC(=O)C1(OC1)C)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07186854B2

Procedure details

10 ml of 30% aqueous hydrogen peroxide is heated to 35–40° C. 20 ml of acetic anhydride is added dropwise under cooling, so that the temperature does not exceed 40–50° C. 0.02 g of wolframic acid is added and the reaction mixture is stirred for 0.5 hours at 50–55° C. 3 grams of the amide (7) is added to the mixture portionwise and the reaction mixture is stirred for 6 hours at 50–55° C. The suspension is then cooled to 20–25° C. and poured, under stirring, into 100 ml of cold (0–5° C.) water. The suspension is stirred for 30 minutes and the solid is filtered off, washed by water and dried at 40–50° C. Yield: 2.44 g (76.5%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
wolframic acid
Quantity
0.02 g
Type
reactant
Reaction Step Three
Name
Quantity
3 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
OO.[C:3]([O:6][C:7](=O)[CH3:8])(=O)C.[C:10]([C:12]1[CH:17]=[CH:16][C:15]([NH:18][C:19](=[O:23])C(C)=C)=[CH:14][C:13]=1[C:24]([F:27])([F:26])[F:25])#[N:11]>O>[C:10]([C:12]1[CH:17]=[CH:16][C:15]([NH:18][C:19]([C:7]2([CH3:8])[CH2:3][O:6]2)=[O:23])=[CH:14][C:13]=1[C:24]([F:25])([F:26])[F:27])#[N:11]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
OO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
wolframic acid
Quantity
0.02 g
Type
reactant
Smiles
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)NC(C(=C)C)=O)C(F)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 0.5 hours at 50–55° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling, so that the temperature
CUSTOM
Type
CUSTOM
Details
does not exceed 40–50° C
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 6 hours at 50–55° C
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is then cooled to 20–25° C.
ADDITION
Type
ADDITION
Details
poured
STIRRING
Type
STIRRING
Details
The suspension is stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solid is filtered off
WASH
Type
WASH
Details
washed by water
CUSTOM
Type
CUSTOM
Details
dried at 40–50° C

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C(#N)C1=C(C=C(C=C1)NC(=O)C1(OC1)C)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.